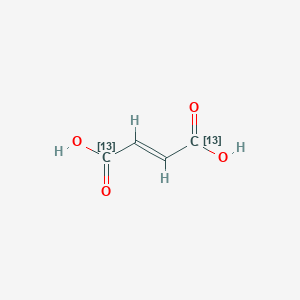

(E)-(1,4-13C2)but-2-enedioic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-(1,4-13C2)but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-ZWWDXPBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[13C](=O)O)\[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96503-56-9 | |

| Record name | 96503-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-(1,4-13C2)but-2-enedioic Acid: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental applications of (E)-(1,4-13C2)but-2-enedioic acid, an isotopically labeled form of fumaric acid. This document is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, particularly in the context of the Tricarboxylic Acid (TCA) cycle and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Core Chemical Properties

(E)-(1,4-13C2)but-2-enedioic acid, also known as fumaric acid-1,4-13C2, is a dicarboxylic acid in which the two carboxyl carbons are replaced with the stable isotope carbon-13. This isotopic labeling allows for the tracing of fumarate and its metabolic products in various biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value | Reference |

| Molecular Formula | (¹³C)₂C₂H₄O₄ | [1] |

| Molecular Weight | 118.06 g/mol | [1] |

| Appearance | White crystalline solid/powder | [2] |

| Melting Point | 287 °C (decomposes) | [2] |

| Solubility in water | 6.3 g/L at 25 °C | [2] |

| Acidity (pKa) | pKa1 = 3.03, pKa2 = 4.44 | [2] |

| Isotopic Purity | Typically ≥98% | [3] |

Synthesis and Spectroscopic Analysis

While a detailed, publicly available, step-by-step synthesis protocol specifically for (E)-(1,4-13C2)but-2-enedioic acid is not readily found in standard literature, its synthesis can be conceptually derived from established methods for preparing fumaric acid and other isotopically labeled compounds. A common laboratory-scale synthesis of unlabeled fumaric acid involves the oxidation of furfural in the presence of a vanadium-based catalyst[3][4]. For the labeled compound, a plausible synthetic route would involve starting with a ¹³C-labeled precursor, such as ¹³C-labeled succinic acid, and introducing the double bond through a dehydrogenation reaction. The hydrogenation of maleic acid or maleic anhydride is another common industrial method for producing fumaric acid, suggesting that starting with ¹³C-labeled maleic acid could be another viable route[3][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a primary technique for characterizing (E)-(1,4-13C2)but-2-enedioic acid. Due to the ¹³C labeling at the carboxyl groups, these carbons will exhibit strong signals. The chemical shift of the carboxyl carbons in fumaric acid is typically in the range of 165-190 ppm[6]. The presence of the carbon-13 isotope at these positions will also result in spin-spin coupling with adjacent protons and carbons, providing valuable structural information[7][8][9][10]. A proton-decoupled ¹³C NMR spectrum would show singlets for the olefinic carbons and intense signals for the labeled carboxyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is crucial for tracing the metabolic fate of (E)-(1,4-13C2)but-2-enedioic acid. In an electron ionization (EI) mass spectrum of the unlabeled fumaric acid, the molecular ion (M+) peak is observed at m/z 116[11][12]. For the ¹³C₂-labeled compound, the molecular ion peak is expected at m/z 118. The fragmentation pattern of fumaric acid typically involves the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂)[9][13]. The corresponding fragment ions for the labeled compound would be shifted by two mass units if the labeled carbons are retained in the fragment.

Experimental Protocols and Applications

(E)-(1,4-13C2)but-2-enedioic acid is a powerful tool for metabolic research, particularly for tracing the flow of carbon atoms through central metabolic pathways.

Metabolic Flux Analysis of the TCA Cycle

Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA)[14]. By introducing (E)-(1,4-13C2)but-2-enedioic acid into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites of the TCA cycle, such as malate, oxaloacetate, and citrate[4][15][16].

Experimental Workflow for ¹³C Metabolic Flux Analysis:

A detailed protocol for a typical ¹³C MFA experiment involves:

-

Cell Culture and Labeling: Cells are cultured in a defined medium and then switched to a medium containing (E)-(1,4-13C2)but-2-enedioic acid at a known concentration. The labeling duration is optimized to achieve isotopic steady-state[3].

-

Metabolite Extraction: Metabolism is rapidly quenched, typically using cold methanol or other solvent mixtures, and intracellular metabolites are extracted.

-

Mass Spectrometry Analysis: The extracted metabolites are analyzed by LC-MS/MS or GC-MS to determine the mass isotopomer distributions of TCA cycle intermediates[4].

-

Flux Calculation: The mass isotopomer data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used as inputs for computational models to calculate intracellular metabolic fluxes[12][17].

Investigation of the Nrf2 Signaling Pathway

Fumaric acid and its esters, such as dimethyl fumarate (DMF), are known activators of the Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress[18][19][20]. Using ¹³C-labeled fumarate esters can help in understanding the mechanism of Nrf2 activation, including the covalent modification of Keap1, a key regulator of Nrf2.

Experimental Workflow for Nrf2 Activation Assay:

A common method to study Nrf2 activation is the luciferase reporter assay[5][14][15][21][22][23]. A detailed protocol would include:

-

Cell Line and Reporter Construct: Utilize a cell line (e.g., HepG2) stably or transiently transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene[5][15].

-

Treatment: Treat the cells with varying concentrations of ¹³C-labeled dimethyl fumarate or another suitable ester of (E)-(1,4-13C2)but-2-enedioic acid.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer. An increase in luminescence indicates the activation of the Nrf2 pathway.

-

Mass Spectrometry Analysis of Protein Adducts: To investigate the direct interaction with Keap1, cell lysates can be analyzed by mass spectrometry to identify ¹³C-labeled adducts on cysteine residues of the Keap1 protein[18][24].

Signaling and Metabolic Pathways

TCA Cycle and Anaplerosis:

Fumarate is a key intermediate in the TCA cycle, formed from the oxidation of succinate and subsequently hydrated to malate[21]. The introduction of ¹³C-labeled fumarate allows for the precise measurement of flux through this portion of the cycle and can also shed light on anaplerotic and cataplerotic reactions that replenish or remove TCA cycle intermediates[1][3].

Nrf2 Signaling Pathway:

Fumaric acid esters activate the Nrf2 pathway by reacting with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes[18][19].

This technical guide provides a foundational understanding of the chemical properties and experimental utility of (E)-(1,4-13C2)but-2-enedioic acid. For specific experimental setups, researchers are encouraged to consult the cited literature and adapt the protocols to their particular models and research questions.

References

- 1. researchgate.net [researchgate.net]

- 2. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Succinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 10. mzCloud – Fumaric acid [mzcloud.org]

- 11. Fumaric Acid [webbook.nist.gov]

- 12. Fumaric Acid [webbook.nist.gov]

- 13. cymitquimica.com [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FuMaric Acid-1,4-13C2 | C4H4O4 | CID 12201058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of Nuclear Factor (Erythroid-Derived 2)-Like 2 Signaling for Effects of Fumaric Acid Esters on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FUMARIC ACID - Ataman Kimya [atamanchemicals.com]

- 22. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 13C Labeled Fumaric Acid in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 13C labeled fumaric acid, a critical tool in metabolic research and drug development. This document details the properties of various isotopologues, their applications in metabolic tracer studies, and the signaling pathways influenced by fumarate. It also includes detailed experimental protocols for the use of 13C labeled fumaric acid in cell culture-based assays.

Introduction to 13C Labeled Fumaric Acid

Fumaric acid, an intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism. The use of stable isotope-labeled fumaric acid, particularly with Carbon-13 (13C), allows researchers to trace the metabolic fate of this molecule in various biological systems.[1][2] This is invaluable for understanding metabolic pathways in both healthy and diseased states, such as cancer, where metabolic reprogramming is a key hallmark.[3][4][5][6][7] 13C labeled fumaric acid is particularly useful in drug development for investigating drug-target engagement and off-target metabolic effects.[1][2]

Properties of 13C Labeled Fumaric Acid Isotopologues

Several 13C labeled isotopologues of fumaric acid are commercially available, each with specific applications. The choice of isotopologue depends on the specific metabolic pathway being investigated and the analytical method employed (e.g., mass spectrometry or nuclear magnetic resonance spectroscopy).

| Isotopologue | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| Fumaric acid-1,4-13C2 | 96503-56-9 | ¹³C₂C₂H₄O₄ | 118.06 | ≥99 atom % 13C |

| Fumaric acid-2,3-13C2 | 1587-30-0 | C₂¹³C₂H₄O₄ | 118.06 | ≥98 atom % 13C |

| Fumaric acid-13C4 | 201595-62-2 | ¹³C₄H₄O₄ | 120.04 | ≥99 atom % 13C |

| Fumaric acid-1-13C | 62137-93-1 | ¹³CC₃H₄O₄ | 117.06 | ≥99 atom % 13C |

Applications in Research and Drug Development

13C labeled fumaric acid is a versatile tool with a wide range of applications in biomedical research and pharmaceutical development.

-

Metabolic Flux Analysis: Tracing the incorporation of 13C from labeled fumarate into downstream metabolites allows for the quantification of metabolic fluxes through the TCA cycle and connected pathways. This is crucial for understanding cellular metabolic responses to genetic mutations, disease states, or drug treatments.

-

Oncometabolism Research: Fumarate has been identified as an oncometabolite, accumulating to high levels in certain cancers due to mutations in the fumarate hydratase (FH) gene.[3][4][5][6][7] 13C labeled fumaric acid can be used to study the downstream effects of fumarate accumulation, including the modification of proteins through succination and the impact on signaling pathways.[3][4][5][6][7]

-

Drug Discovery and Development: In drug development, 13C labeled fumaric acid can be used to assess the metabolic effects of drug candidates.[1][2] This includes identifying on-target and off-target effects on cellular metabolism and understanding mechanisms of drug resistance.

-

Hyperpolarized 13C MRI: Hyperpolarized [1-13C]fumarate is emerging as a promising agent for in vivo metabolic imaging using magnetic resonance imaging (MRI).[3] This technique allows for the non-invasive, real-time monitoring of metabolic processes, with potential applications in cancer diagnosis and treatment monitoring.[3]

Fumarate-Associated Signaling Pathways

Accumulated fumarate in FH-deficient cells can modulate several key signaling pathways, primarily through the inhibition of α-ketoglutarate-dependent dioxygenases.

HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor 1α (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted for degradation. In FH-deficient cells, the accumulation of fumarate competitively inhibits PHDs, leading to the stabilization and activation of HIF-1α, even in the presence of oxygen (a state known as pseudo-hypoxia). Activated HIF-1α then promotes the transcription of genes involved in glycolysis, angiogenesis, and cell survival, contributing to tumorigenesis.

Nrf2 Signaling Pathway

The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Fumarate can directly modify cysteine residues on Keap1 through a process called succination. This modification prevents Keap1 from binding to Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven genes. This provides a survival advantage to cancer cells under oxidative stress.

Experimental Protocols

The following protocols provide a general framework for conducting metabolic tracer studies using 13C labeled fumaric acid in cultured cells.

Experimental Workflow Overview

Detailed Methodology for 13C Fumarate Tracing in Cell Culture

Materials:

-

Cell line of interest

-

Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

-

13C labeled fumaric acid (e.g., Fumaric acid-1,4-13C2 or Fumaric acid-13C4)

-

Phosphate-buffered saline (PBS)

-

Cold methanol (80%)

-

Liquid nitrogen

-

Cell scraper

-

Centrifuge tubes

-

LC-MS/MS or NMR instrument

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

-

Incubate cells overnight to allow for attachment.

-

-

Tracer Incubation:

-

Prepare the labeling medium by supplementing the appropriate base medium with the desired concentration of 13C labeled fumaric acid. The final concentration will depend on the cell line and experimental goals, but typically ranges from 10 µM to 1 mM.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the labeling medium to the cells and incubate for a time course determined by the specific metabolic pathway of interest. For TCA cycle intermediates, a time course of 0, 1, 4, 8, and 24 hours is often informative.

-

-

Metabolite Extraction:

-

To quench metabolism, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add liquid nitrogen to flash-freeze the cell monolayer.

-

Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites.

-

-

Sample Analysis by LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

Inject the sample onto an appropriate LC column (e.g., a HILIC or reversed-phase column) coupled to a high-resolution mass spectrometer.

-

Analyze the data to identify and quantify the mass isotopologues of fumarate and other TCA cycle intermediates.

-

-

Data Analysis:

-

Correct the raw data for the natural abundance of 13C.

-

Calculate the fractional enrichment of 13C in each metabolite at each time point.

-

Use metabolic flux analysis software to model the data and calculate metabolic fluxes.

-

Conclusion

13C labeled fumaric acid is an indispensable tool for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism. Its application in metabolic tracer studies provides detailed insights into metabolic pathways and their regulation in health and disease. Furthermore, the role of fumarate as an oncometabolite highlights the importance of understanding its impact on cellular signaling. The methodologies and information presented in this guide offer a solid foundation for the effective use of 13C labeled fumaric acid in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperpolarized 13 C Magnetic Resonance Imaging of Fumarate Metabolism by Parahydrogen-induced Polarization: A Proof-of-Concept in vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000134) [hmdb.ca]

- 6. Fumarate Hydratase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000134) [hmdb.ca]

Commercial Suppliers and Applications of (E)-(1,4-¹³C₂)Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of (E)-(1,4-¹³C₂)fumarate, a stable isotope-labeled metabolite crucial for in vivo metabolic studies. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of ¹³C-labeled compounds in their experimental workflows.

Commercial Supplier Data

(E)-(1,4-¹³C₂)fumarate, also commonly referred to as Fumaric acid-1,4-¹³C₂, is available from several reputable suppliers of stable isotopes and research chemicals. The following table summarizes the key quantitative data for the offerings from major vendors. Please note that availability and pricing are subject to change and should be confirmed on the respective supplier's website.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Molecular Weight |

| Sigma-Aldrich (Merck) | Fumaric acid-1,4-¹³C₂ | 96503-56-9 | 99 atom % ¹³C[1] | Not specified | 118.06[1] |

| Cambridge Isotope Laboratories, Inc. | Fumaric acid (1,4-¹³C₂, 99%; 2,3-D₂, 98%) | 100858-52-4 | 99 atom % ¹³C[2] | 98%[2] | 120.07[2] |

| Santa Cruz Biotechnology, Inc. | Fumaric acid-1,4-¹³C₂ | 96503-56-9 | Not specified | Not specified | 118.06[3] |

| Pharmaffiliates | Fumaric Acid-1,4-¹³C₂ | 96503-56-9 | Not specified | Not specified | 118.06[4][5] |

| MedchemExpress | Fumaric acid-¹³C₄ | 201595-62-2 | Not specified | Not specified | Not specified |

Core Application: Probing Cell Necrosis via Hyperpolarized MRI

A primary and highly impactful application of (E)-(1,4-¹³C₂)fumarate is in the field of in vivo metabolic imaging, specifically using hyperpolarized magnetic resonance imaging (MRI) to detect and quantify cell necrosis.[6] The underlying principle of this technique is the enzymatic conversion of fumarate to malate by fumarase (fumarate hydratase), an enzyme that is normally sequestered within the mitochondria of healthy cells. In necrotic cells, the loss of plasma membrane integrity allows extracellular hyperpolarized (E)-(1,4-¹³C₂)fumarate to enter the cell and be converted to (1,4-¹³C₂)malate by the now-accessible fumarase.[6] This metabolic conversion can be detected and imaged by ¹³C MRI, providing a sensitive and specific biomarker for cell death.

Signaling Pathway: Fumarate to Malate Conversion

The metabolic conversion of fumarate to malate is a key reaction in the tricarboxylic acid (TCA) cycle. The diagram below illustrates this enzymatic step.

Experimental Protocols

While specific protocols may vary depending on the experimental setup and instrumentation, the following provides a generalized methodology for a typical in vivo hyperpolarized MRI study using (E)-(1,4-¹³C₂)fumarate to assess tumor necrosis. This protocol is synthesized from various research publications in the field.

I. Preparation of Hyperpolarized (E)-(1,4-¹³C₂)Fumarate

-

Sample Formulation: Dissolve (E)-(1,4-¹³C₂)fumaric acid in a suitable solvent, typically dimethyl sulfoxide (DMSO), containing a free radical agent (e.g., trityl radical) and a gadolinium-based contrast agent to aid in the polarization process.

-

Hyperpolarization: Place the sample in a dynamic nuclear polarization (DNP) polarizer. The sample is cooled to cryogenic temperatures (typically around 1 K) in a high magnetic field. Microwave irradiation is then applied to transfer the high polarization of the electron spins of the free radical to the ¹³C nuclei of the fumarate. This process can take 1-2 hours.

-

Dissolution: Rapidly dissolve the hyperpolarized sample with a heated, sterile buffer solution (e.g., phosphate-buffered saline) to create an injectable solution at a physiological pH and temperature. The entire dissolution and delivery process must be performed quickly to minimize the loss of hyperpolarization.

II. In Vivo Administration and MRI Acquisition

-

Animal Model: Utilize an appropriate animal model with induced tumors or tissue necrosis. For example, mice bearing subcutaneous tumors are commonly used.

-

Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein) for intravenous injection of the hyperpolarized agent.

-

Injection: Inject the hyperpolarized (E)-(1,4-¹³C₂)fumarate solution as a bolus over a short period (e.g., 5-10 seconds).

-

¹³C MRI Acquisition: Immediately following the injection, acquire ¹³C MR spectra and/or spectroscopic images. The acquisition must be rapid to capture the dynamic conversion of fumarate to malate before the hyperpolarized signal decays. Specialized pulse sequences are often employed to simultaneously excite and detect the signals from both [1,4-¹³C₂]fumarate and the resulting [1,4-¹³C₂]malate.

III. Data Analysis

-

Spectral Analysis: Process the acquired MR data to identify and quantify the signals corresponding to [1,4-¹³C₂]fumarate and [1,4-¹³C₂]malate.

-

Metabolic Ratio Calculation: Calculate the ratio of the malate signal to the total carbon signal (malate + fumarate) or to the fumarate signal alone. This ratio serves as a quantitative biomarker of the extent of cell necrosis.

-

Image Generation: If spectroscopic imaging was performed, generate metabolic maps that visualize the spatial distribution of fumarate, malate, and their ratio within the tissue of interest.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical hyperpolarized MRI experiment with (E)-(1,4-¹³C₂)fumarate.

This guide provides a foundational understanding for researchers and professionals interested in utilizing (E)-(1,4-¹³C₂)fumarate. For specific experimental details and safety information, it is imperative to consult the documentation provided by the supplier and relevant peer-reviewed literature.

References

- 1. フマル酸-1,4-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. Fumaric acid (1,4-¹³Câ, 99%; 2,3-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-8473-0.1 [isotope.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Hyperpolarized [1,4-13C2]Fumarate Enables Magnetic Resonance-Based Imaging of Myocardial Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling of Dicarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled dicarboxylic acids are powerful tools in various scientific disciplines, including metabolic research, drug development, and environmental science.[1][2][3][4][5][6] By replacing specific atoms with their heavier, non-radioactive isotopes (such as ²H, ¹³C, ¹⁵N, or ¹⁸O) or radioactive isotopes (like ³H or ¹⁴C), researchers can trace the metabolic fate of these molecules, elucidate reaction mechanisms, and quantify their presence in complex biological matrices.[1][2][7] This guide provides an in-depth overview of the synthesis, applications, and experimental protocols related to the isotopic labeling of dicarboxylic acids.

Dicarboxylic acids play a crucial role in cellular metabolism. They are products of fatty acid ω-oxidation and are subsequently metabolized through peroxisomal β-oxidation.[8][9] This metabolic pathway is particularly important under conditions of high lipid influx or when mitochondrial fatty acid oxidation is impaired.[8] The breakdown of dicarboxylic acids yields acetyl-CoA and succinyl-CoA, the latter of which is an anaplerotic substrate for the tricarboxylic acid (TCA) cycle.[10]

Isotopic Labeling Strategies

The choice of isotope and labeling position depends on the specific research question. Stable isotopes like ¹³C and ²H (deuterium) are commonly used due to their safety and ease of detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Carbon-13 (¹³C) Labeling

¹³C-labeling is frequently employed to trace the carbon backbone of dicarboxylic acids through metabolic pathways.[1][2] Common synthetic approaches to introduce ¹³C labels include:

-

Using ¹³C-labeled precursors: This is a straightforward method where a starting material already containing the ¹³C isotope is used in the synthesis.[11] For example, K¹³CN can be used to introduce a ¹³C-labeled carboxyl group.[12]

-

Carboxylation with ¹³CO₂: Organometallic reagents can be reacted with ¹³CO₂ to introduce a labeled carboxylic acid group.[11]

-

Cyanide-based synthesis: Nucleophilic substitution with labeled potassium cyanide (K¹³CN) followed by hydrolysis is a common method for introducing ¹³C at the carboxyl position.[13]

Deuterium (²H) Labeling

Deuterium labeling is valuable for studying reaction mechanisms and can also be used to alter the pharmacokinetic properties of drug candidates by exploiting the kinetic isotope effect.[3][14] Methods for deuterium incorporation include:

-

Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of protons with deuterons from a deuterium source like D₂O, often catalyzed by an acid or base.[15]

-

Reductive Deuteration: This involves the use of deuterium gas (D₂) or other deuterium-donating reagents in a reduction reaction.

-

Using deuterated starting materials: Similar to ¹³C labeling, commercially available deuterated precursors can be used in the synthesis.[16][17]

Applications in Research and Drug Development

Isotopically labeled dicarboxylic acids are indispensable tools for:

-

Metabolic Flux Analysis: Tracing the flow of carbon atoms through metabolic pathways, such as the TCA cycle and fatty acid oxidation.[18]

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[4][5][6]

-

Mechanistic Studies: Elucidating the mechanisms of enzymatic reactions and chemical transformations.[1]

-

Quantitative Analysis: Serving as internal standards for accurate quantification of endogenous dicarboxylic acids in biological samples using mass spectrometry.[13]

Data Presentation: Synthesis of Isotopically Labeled Dicarboxylic Acids

| Labeled Compound | Isotope | Labeling Position | Synthetic Method | Precursor | Yield (%) | Isotopic Purity (%) | Reference |

| HO₂¹³C-(CH₂)ₙ-¹³CO₂H (n=10-28) | ¹³C | Carboxyl | Nucleophilic substitution with K¹³CN and hydrolysis | Dihaloalkanes | - | - | [13] |

| α-deuterated carboxylic acids | ²H | α-carbon | H/D exchange and decarboxylation | Malonic acids | 83-94 | - | [15] |

| 2-quinoxalinecarboxylic acid-d₄ | ²H | Aromatic ring | From deuterated starting material | Aniline-d₅ | - | 99.9 | [16][17] |

| 3-methylquinoxaline-2-carboxylic acid-d₄ | ²H | Aromatic ring | From deuterated starting material | Aniline-d₅ | - | 99.6 | [16][17] |

| Deuterated dicarboxylic acylcarnitines | ²H | - | From deuterated starting material | Deuterated dicarboxylic acids | - | - | [19] |

| [1-¹³C]tetradecanoic acid | ¹³C | Carboxyl | K¹³CN hydrolysis | 1-bromotridecane | - | 90 | [12] |

| [3-¹³C]tetradecanoic acid | ¹³C | C-3 | Diethyl malonate alkylation | [1-¹³C]1-bromododecane | - | - | [12] |

Experimental Protocols

General Protocol for ¹³C-Labeling via Cyanide Hydrolysis

This protocol is a generalized procedure based on the synthesis of ¹³C-labeled dicarboxylic acids.[12][13]

Materials:

-

Appropriate dihaloalkane (e.g., 1,n-dibromoalkane)

-

Potassium cyanide-¹³C (K¹³CN)

-

Solvent (e.g., ethanol, DMSO)

-

Strong acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis

-

Standard laboratory glassware and purification equipment (e.g., distillation, chromatography)

Procedure:

-

Cyanation: Dissolve the dihaloalkane in a suitable solvent. Add K¹³CN in a stoichiometric amount. Heat the reaction mixture under reflux for several hours to allow for the nucleophilic substitution to occur, forming the dinitrile.

-

Hydrolysis: After the cyanation is complete, cool the reaction mixture. Add a strong acid or base to hydrolyze the nitrile groups to carboxylic acids. Heat the mixture under reflux until the hydrolysis is complete.

-

Purification: Neutralize the reaction mixture and extract the dicarboxylic acid. Further purify the product using recrystallization or column chromatography.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.[13]

General Protocol for α-Deuteration of Carboxylic Acids

This protocol is based on a method for the synthesis of α-deuterated carboxylic acids.[15]

Materials:

-

Corresponding malonic acid

-

Deuterium oxide (D₂O)

-

Standard laboratory glassware

Procedure:

-

H/D Exchange and Decarboxylation: Dissolve the malonic acid in D₂O. Heat the solution to induce both the exchange of the acidic α-protons with deuterium and the decarboxylation of the malonic acid.

-

Work-up: The reaction is often clean and may not require extensive purification. The D₂O can be removed under reduced pressure.

-

Characterization: Analyze the product by NMR to confirm the incorporation of deuterium at the α-position and to assess the isotopic purity.[15]

Signaling Pathways and Experimental Workflows

Dicarboxylic Acid Metabolism

Dicarboxylic acids are formed from monocarboxylic acids via ω-oxidation and are subsequently broken down through β-oxidation in peroxisomes.[8][20]

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]

- 11. staff-beta.najah.edu [staff-beta.najah.edu]

- 12. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 13 C-labelled cutin and suberin monomeric dicarboxylic acids of the general formula HO213 C-(CH2 )n -13 CO2 H (n = 10, 12, 14, 16, 18, 20, 22, 24, 26, 28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. synthesis-of-deuterium-labeled-2-quinoxalinecarboxylic-acid-and-3-methylquinoxaline-2-carboxylic-acid-from-deuterium-aniline - Ask this paper | Bohrium [bohrium.com]

- 18. In Folio Respiratory Fluxomics Revealed by 13C Isotopic Labeling and H/D Isotope Effects Highlight the Noncyclic Nature of the Tricarboxylic Acid “Cycle” in Illuminated Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of dicarboxylic acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Fumarate in the TCA Cycle

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of fumarate's central role in the Tricarboxylic Acid (TCA) cycle, its emergence as a critical signaling molecule, and its implications in disease and therapeutics. It includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Introduction: Fumarate as a Linchpin of Metabolism and Signaling

Fumarate is a key metabolic intermediate in the Tricarboxylic Acid (TCA) cycle, a fundamental pathway for cellular energy production in aerobic organisms. Positioned centrally in the cycle, fumarate's canonical role is in the reversible hydration to L-malate, a step crucial for the regeneration of oxaloacetate and the continued flux of acetyl-CoA into oxidative phosphorylation.

Beyond this bioenergetic function, recent discoveries have unveiled a more complex role for fumarate as a signaling molecule, or "oncometabolite." In certain pathological states, particularly in cancers with mutations in the fumarate hydratase (FH) gene, intracellular accumulation of fumarate initiates a cascade of downstream effects. These include the post-translational modification of proteins, leading to profound alterations in signaling pathways that govern cellular stress responses, hypoxia, and angiogenesis. This dual role of fumarate as both a metabolic intermediate and a signaling hub has made it a molecule of significant interest in cancer biology and drug development.

Biochemical Role of Fumarate in the TCA Cycle

Fumarate is synthesized in the mitochondrial matrix through the oxidation of succinate by succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain. This reaction links the TCA cycle directly to oxidative phosphorylation. Fumarate is then stereospecifically hydrated to L-malate by the enzyme fumarate hydratase (FH).

Reaction: Fumarate + H₂O ⇌ L-Malate

This near-equilibrium reaction is vital for maintaining the flow of the TCA cycle. The enzyme exists in both mitochondrial and cytosolic isoforms, implicating fumarate metabolism in various cellular compartments.

Caption: The position of Fumarate in the TCA Cycle.

Quantitative Data

The kinetics of fumarate hydratase and the cellular concentrations of fumarate are critical parameters for understanding its metabolic flux and signaling potential.

Table 1: Enzyme Kinetics of Fumarate Hydratase (FH)

| Parameter | Value | Organism/Tissue Source |

|---|---|---|

| Km for Fumarate | 41 ± 1.1 µM | Human[1] |

| Km for L-Malate | ~20-25 µM | Porcine Heart |

| Vmax | Varies significantly with purity and assay conditions | - |

| Optimal pH | 7.5 - 8.5 | Various |

Table 2: Representative Cellular Fumarate Concentrations

| Cell Type/Tissue | Condition | Fumarate Concentration |

|---|---|---|

| HEK293 Cells | Parental | ~13-fold lower than FH-diminished[2] |

| HEK293 Cells | FH-diminished | ~13-fold increase vs. parental[2] |

| Mouse Embryonic Fibroblasts | Wild-type | Undetectable |

| Mouse Embryonic Fibroblasts | Fh1-deficient | 8.9 fmol/cell[3] |

| Human Kidney Cells | Normal | Baseline levels |

| Human Kidney Cells (FH⁻/⁻) | Cancerous | Accumulation to millimolar levels[4] |

Fumarate as an Oncometabolite and Signaling Molecule

In the context of FH mutations, fumarate accumulates to high levels and acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. This inhibition is a primary mechanism by which fumarate drives oncogenic signaling.

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases

Fumarate competitively inhibits HIF prolyl hydroxylases (PHDs), enzymes that normally mark the HIF-1α transcription factor for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. By inhibiting PHDs, fumarate stabilizes HIF-1α even under normoxic conditions, a state known as "pseudo-hypoxia." This leads to the upregulation of HIF target genes involved in angiogenesis, glucose transport (GLUT1), and glycolysis, promoting a Warburg-like metabolic phenotype.

Caption: Fumarate-mediated stabilization of HIF-1α.

Activation of the Nrf2 Antioxidant Pathway

Fumarate is an electrophilic molecule that can covalently modify cysteine residues on proteins, a process termed "succination." A key target of succination is the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of the transcription factor Nrf2. Succination of Keap1 abrogates its ability to target Nrf2 for ubiquitination and degradation. This leads to the stabilization and nuclear accumulation of Nrf2, which then activates the transcription of antioxidant response element (ARE)-driven genes. While this provides a defense against oxidative stress, chronic activation of the Nrf2 pathway can be pro-tumorigenic.

Caption: Fumarate-driven activation of the Nrf2 pathway via Keap1 succination.

Experimental Protocols

Protocol: Fumarate Hydratase (FH) Activity Assay

Principle: This assay measures the enzymatic activity of FH by quantifying the rate of fumarate production from L-malate. The formation of fumarate's double bond results in an increase in absorbance at 240 nm. This protocol is adapted from standard biochemical procedures.

Materials:

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading at 240 nm

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

L-Malic acid solution (1 M stock, neutralized to pH 7.5)

-

Cell or tissue lysate prepared in a non-interfering buffer (e.g., phosphate buffer)

-

Protein quantification reagent (e.g., BCA assay kit)

Procedure:

-

Lysate Preparation:

-

For tissues: Homogenize ~50 mg of tissue in 200 µL of cold potassium phosphate buffer.

-

For cells: Harvest cells and resuspend the pellet in an appropriate volume of cold potassium phosphate buffer. Sonicate briefly on ice.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant (lysate) for the assay.

-

-

Protein Quantification: Determine the total protein concentration of the lysate to normalize enzyme activity.

-

Reaction Setup:

-

Prepare a reaction master mix in a 1.5 mL tube containing:

-

850 µL Potassium phosphate buffer (50 mM)

-

50 µL L-Malic acid stock (1 M) to achieve a final concentration of 50 mM.

-

-

Equilibrate the master mix and lysate to the desired assay temperature (e.g., 25°C or 37°C).

-

-

Kinetic Measurement:

-

In a cuvette, add 900 µL of the reaction master mix.

-

Add 100 µL of cell/tissue lysate to initiate the reaction. Mix quickly by pipetting.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 240 nm every 30 seconds for 10-15 minutes.

-

-

Calculation:

-

Determine the linear rate of change in absorbance per minute (ΔA₂₄₀/min).

-

Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for fumarate at 240 nm is 2.44 mM⁻¹cm⁻¹.

-

Activity (U/mg) = (ΔA₂₄₀/min) / (ε × path length) × (Total reaction volume / Lysate volume) / (Protein conc. in mg/mL)

-

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fumarate per minute.

-

Protocol: Quantification of Fumarate by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying small molecules like fumarate from complex biological matrices. This protocol outlines a general workflow for targeted quantification.

Materials:

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Fumarate analytical standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₄-Fumarate)

-

Extraction Solvent: 80% Methanol (ice-cold)

Workflow:

-

Sample Preparation & Extraction:

-

For cells: Aspirate media, wash cell monolayer with cold saline, and add a defined volume of ice-cold 80% methanol containing the ¹³C₄-Fumarate internal standard. Scrape cells and collect the extract.

-

For tissues: Flash-freeze tissue in liquid nitrogen. Weigh the frozen tissue and homogenize in ice-cold 80% methanol with the internal standard.

-

Vortex the extracts vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 15 minutes.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution & LC-MS/MS Analysis:

-

Reconstitute the dried extract in a small, precise volume of Mobile Phase A.

-

Inject the sample onto the C18 column.

-

Perform chromatographic separation using a gradient elution with Mobile Phases A and B.

-

Analyze the eluent using the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).

-

Fumarate transition: m/z 115 → 71

-

¹³C₄-Fumarate transition: m/z 119 → 74

-

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the fumarate standard spiked with the internal standard.

-

Calculate the peak area ratio of endogenous fumarate to the ¹³C₄-Fumarate internal standard for each sample.

-

Determine the concentration of fumarate in the samples by interpolating their peak area ratios against the standard curve.

-

Caption: A standard workflow for targeted fumarate quantification using LC-MS/MS.

Implications for Drug Development

The unique biology of fumarate provides several avenues for therapeutic intervention.

-

Targeting FH-deficient Cancers: The accumulation of fumarate in cancers like Hereditary Leiomyomatosis and Renal Cell Carcinoma (HLRCC) creates specific metabolic vulnerabilities. Therapeutic strategies under investigation include targeting the altered glucose metabolism and the pseudo-hypoxic state. For example, therapies targeting the HIF pathway, such as anti-angiogenic agents, have shown promise.

-

Nrf2 Modulation: The electrophilic nature of fumarate has been harnessed therapeutically. Dimethyl fumarate (DMF) is an approved treatment for multiple sclerosis. DMF is a pro-drug that is converted to monomethyl fumarate, which then succinates Keap1 to activate the Nrf2 pathway, exerting anti-inflammatory and cytoprotective effects. This provides a clinical precedent for developing drugs that modulate fumarate-sensitive signaling pathways.

Conclusion

Fumarate's role has evolved from a simple metabolic intermediate to a complex signaling hub with profound implications for cellular health and disease. Its accumulation in pathological states directly links TCA cycle dysfunction to oncogenic signaling pathways, including HIF-1α and Nrf2. For researchers and drug developers, a deep understanding of fumarate's dual nature is paramount. The quantitative data, detailed protocols, and pathway diagrams provided in this guide serve as a foundational resource for further investigation into this critical molecule, with the ultimate goal of translating these insights into novel and effective therapeutic strategies.

References

- 1. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct and quantitative analysis of altered metabolic flux distributions and cellular ATP production pathway in fumarate hydratase-diminished cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the catalytic mechanism and estimation of kinetic parameters for fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Tracers in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of stable isotope tracers in metabolomics. It is designed to be a technical resource for researchers and professionals in the life sciences, offering detailed experimental protocols, data interpretation strategies, and a foundational understanding of this powerful analytical technique. By tracing the metabolic fate of isotopically labeled compounds, researchers can gain unprecedented insights into the dynamic nature of metabolic pathways, identify novel drug targets, and elucidate mechanisms of disease.

Introduction to Stable Isotope Tracers in Metabolomics

Stable isotope tracing is a powerful technique that allows for the precise tracking of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of biological systems, including human studies.[2] The most commonly used stable isotopes in metabolomics are carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D).[3][4] These heavier isotopes are incorporated into metabolic precursors, such as glucose or amino acids, which are then introduced to cells, tissues, or whole organisms.[4][5] As these labeled precursors are metabolized, the stable isotopes are incorporated into a variety of downstream metabolites.[5]

The primary analytical techniques used to detect and quantify these labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6] Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), separates metabolites and measures their mass-to-charge ratio.[1][7] The incorporation of stable isotopes results in a predictable mass shift for each metabolite, allowing for the differentiation of labeled and unlabeled species.[8] This enables the determination of the fractional contribution of a tracer to a particular metabolite pool and the elucidation of pathway activity.[9]

The application of stable isotope tracers in metabolomics has revolutionized our understanding of cellular metabolism. It has been instrumental in identifying metabolic reprogramming in diseases like cancer, where cells exhibit altered nutrient utilization to support rapid proliferation.[10][11] Furthermore, this technique is invaluable in drug development for discovering new drug targets and understanding the mechanisms of drug action and resistance.[6][12]

Core Concepts and Principles

The fundamental principle of stable isotope tracing lies in the ability to distinguish between molecules containing naturally abundant light isotopes (e.g., ¹²C, ¹⁴N) and those enriched with heavy stable isotopes. This distinction is made possible by the high mass accuracy of modern mass spectrometers.[13]

Isotopologues and Mass Isotopomer Distributions (MIDs)

When a metabolite is synthesized from a labeled precursor, it can exist as a series of isotopologues , which are molecules that differ only in their isotopic composition.[8] For example, pyruvate (a three-carbon molecule) derived from uniformly ¹³C-labeled glucose ([U-¹³C]-glucose) can exist in several isotopologue forms:

-

M+0: No ¹³C atoms (unlabeled)

-

M+1: One ¹³C atom

-

M+2: Two ¹³C atoms

-

M+3: Three ¹³C atoms

The relative abundance of these isotopologues, known as the Mass Isotopomer Distribution (MID) , provides a quantitative measure of the tracer's contribution to the metabolite pool.[5] By analyzing the MIDs of various metabolites across a metabolic network, researchers can infer the relative activities of different metabolic pathways.[14]

Metabolic Flux Analysis (MFA)

While MIDs provide information on relative pathway usage, Metabolic Flux Analysis (MFA) is a more advanced computational approach that uses stable isotope labeling data to calculate the absolute rates of metabolic reactions (fluxes). 13C-MFA is considered the gold standard for quantifying intracellular fluxes.[5] This method involves developing a mathematical model of the metabolic network and fitting the experimentally measured MIDs and extracellular exchange rates (e.g., glucose uptake and lactate secretion) to the model to estimate the intracellular fluxes.[12]

The general steps involved in ¹³C-MFA are:

-

Experimental Design: Selecting the appropriate stable isotope tracer(s) to maximize the information obtained about the pathways of interest.[5]

-

Tracer Experiment: Culturing cells or administering the tracer to an organism until a metabolic and isotopic steady state is reached.

-

Isotopic Labeling Measurement: Analyzing the isotopic enrichment of key metabolites using MS or NMR.

-

Flux Estimation: Using computational software to estimate the metabolic fluxes that best explain the experimental data.

-

Statistical Analysis: Evaluating the goodness-of-fit of the model and determining the confidence intervals of the estimated fluxes.

Experimental Design and Workflow

A well-designed stable isotope tracing experiment is crucial for obtaining high-quality, interpretable data. The following diagram illustrates a typical experimental workflow.

Key Experimental Protocols

This section provides detailed methodologies for the critical steps in a stable isotope tracing experiment.

Cell Culture and Isotope Labeling

This protocol is adapted for adherent cancer cell lines.

Materials:

-

Cell culture medium (e.g., DMEM) lacking the nutrient to be traced (e.g., glucose-free DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Stable isotope tracer (e.g., [U-¹³C]-glucose)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete medium overnight.

-

Prepare the labeling medium by supplementing the nutrient-free medium with the stable isotope tracer at the desired concentration (e.g., 10 mM [U-¹³C]-glucose) and dFBS.

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. For steady-state analysis, a single time point (e.g., 24 hours) is often sufficient.[9]

Metabolite Extraction

This protocol is designed for the extraction of polar metabolites from cultured cells.

Materials:

-

Liquid nitrogen

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

To quench metabolism, rapidly aspirate the labeling medium and place the culture plate on liquid nitrogen to flash-freeze the cells.[5]

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis of Polar Metabolites

This is a general protocol for the analysis of polar metabolites using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.

Materials:

-

LC-MS grade water, acetonitrile, and ammonium hydroxide

-

Ammonium acetate

-

HILIC column

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

-

Prepare the mobile phases:

-

Mobile Phase A: 95% water, 5% acetonitrile, 10 mM ammonium acetate, 0.1% ammonium hydroxide

-

Mobile Phase B: 5% water, 95% acetonitrile, 10 mM ammonium acetate, 0.1% ammonium hydroxide

-

-

Set up the LC gradient for HILIC separation (e.g., a gradient from high to low organic content).

-

Configure the mass spectrometer to acquire data in both positive and negative ionization modes in full scan mode.

-

Set the mass resolution to >60,000 to accurately resolve isotopologues.

-

Inject the samples and acquire the data.

Data Presentation and Analysis

The analysis of stable isotope tracing data involves several steps, from raw data processing to biological interpretation.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a [U-¹³C]-glucose tracing experiment in cancer cells. The data represents the fractional contribution of glucose-derived carbons to key metabolites in glycolysis and the TCA cycle.

| Metabolite | Isotopologue | Control Cells (Fractional Abundance) | Treated Cells (Fractional Abundance) |

| Pyruvate | M+0 | 0.10 | 0.25 |

| M+1 | 0.05 | 0.10 | |

| M+2 | 0.15 | 0.20 | |

| M+3 | 0.70 | 0.45 | |

| Lactate | M+0 | 0.12 | 0.28 |

| M+1 | 0.06 | 0.12 | |

| M+2 | 0.12 | 0.18 | |

| M+3 | 0.70 | 0.42 | |

| Citrate | M+0 | 0.30 | 0.50 |

| M+2 | 0.50 | 0.35 | |

| M+4 | 0.15 | 0.10 | |

| M+5 | 0.05 | 0.05 | |

| α-Ketoglutarate | M+0 | 0.40 | 0.60 |

| M+2 | 0.40 | 0.25 | |

| M+4 | 0.15 | 0.10 | |

| M+5 | 0.05 | 0.05 | |

| Malate | M+0 | 0.35 | 0.55 |

| M+2 | 0.45 | 0.30 | |

| M+4 | 0.20 | 0.15 |

Signaling Pathway Visualization

The following diagrams illustrate the flow of carbon atoms from [U-¹³C]-glucose through glycolysis and the TCA cycle.

Conclusion

Stable isotope tracing in metabolomics is a sophisticated and powerful approach for dissecting the complexities of metabolic networks. By providing a dynamic view of cellular metabolism, it offers invaluable insights for basic research, disease understanding, and drug development. This guide has provided a comprehensive overview of the core principles, experimental workflows, and data analysis strategies. As analytical technologies and computational tools continue to advance, the application of stable isotope tracers will undoubtedly lead to further groundbreaking discoveries in the field of metabolomics.

References

- 1. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]

- 3. TCA Cycle [employees.csbsju.edu]

- 4. Graphviz [graphviz.org]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 11. youtube.com [youtube.com]

- 12. agilent.com [agilent.com]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. d-nb.info [d-nb.info]

Physical and chemical properties of Fumaric Acid-1,4-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and metabolic significance of Fumaric Acid-1,4-13C2. This isotopically labeled compound is a powerful tool in metabolic research, enabling precise tracking of the fumarate molecule through various biochemical pathways.

Core Physical and Chemical Properties

Fumaric Acid-1,4-13C2 is a stable, isotopically labeled form of fumaric acid where the carbon atoms at positions 1 and 4 are replaced with the heavy isotope, carbon-13 (¹³C). This labeling results in a mass shift of +2, making it distinguishable from its unlabeled counterpart by mass spectrometry.

Table 1: Physical and Chemical Data for Fumaric Acid-1,4-13C2

| Property | Value |

| Chemical Formula | (¹³C)₂C₂H₄O₄[1] |

| Linear Formula | HOO¹³CCH=CH¹³COOH |

| Molecular Weight | 118.06 g/mol [1][2] |

| CAS Number | 96503-56-9[1][2] |

| Appearance | White crystalline powder[3] |

| Melting Point | 298-300 °C (sublimes)[4] |

| Flash Point | 230 °C (closed cup) |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Solubility | Poorly soluble in water, more soluble in alcohol.[3] |

| pKa | The pKa of unlabeled fumaric acid is approximately 3.03.[3] |

Key Applications in Research

Fumaric Acid-1,4-13C2 is an invaluable tracer for metabolic studies. Its applications span various research fields:

-

Metabolic Flux Analysis: It is used to trace the flow of carbon atoms through central metabolic pathways, such as the Citric Acid (TCA) Cycle.[5]

-

Drug Development: The labeled compound helps in investigating the metabolism of drugs and their impact on cellular metabolic pathways.[6]

-

Biomarker Discovery: By tracking its metabolic fate, researchers can identify potential biomarkers for diseases like cancer.[7]

-

Hyperpolarized MRI: Hyperpolarized [1,4-¹³C₂]fumarate is used as an in vivo imaging agent to detect cell necrosis, offering a non-invasive method to monitor tumor response to therapy.[8][9]

Experimental Protocols and Methodologies

The use of ¹³C-labeled compounds requires specific experimental designs to accurately track their incorporation and transformation.

General Protocol for ¹³C-Labeling and Metabolic Tracing

This protocol outlines a typical workflow for a cell culture-based metabolic tracing experiment using Fumaric Acid-1,4-13C2.

-

Cell Culture and Labeling:

-

Culture cells of interest to a desired confluency (e.g., mid-log growth phase).[5]

-

Replace the standard culture medium with a medium containing a known concentration of Fumaric Acid-1,4-13C2.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled substrate. The duration can vary depending on the experimental goals.

-

-

Metabolite Extraction:

-

Harvest the cells by centrifugation.[5]

-

Quench metabolism rapidly, often using cold methanol or other solvent mixtures, to prevent further enzymatic activity.

-

Perform metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water) to separate polar and nonpolar metabolites.

-

-

Sample Analysis (LC-MS or NMR):

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the extracted metabolites. The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C atoms from Fumaric Acid-1,4-13C2, allowing for their identification and relative quantification.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide detailed information about the specific positions of the ¹³C atoms within the resulting metabolites, helping to elucidate the active metabolic pathways.[7][10]

-

-

Data Analysis:

-

Process the raw data to identify labeled metabolites and determine their isotopic enrichment.

-

Use metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network, providing quantitative insights into pathway activity.

-

Synthesis of Fumaric Acid-1,4-13C2

While typically purchased from commercial suppliers, the synthesis of ¹³C-labeled compounds can be achieved through established chemical or biosynthetic methods.[6]

-

Chemical Synthesis: A common approach involves using simple, commercially available ¹³C-labeled precursors. For example, a synthesis could be designed to utilize ¹³C-labeled carbon dioxide (¹³CO₂) in a Grignard reaction to introduce the labeled carboxyl groups.[6] A plausible multi-step synthesis for the precursor to [1,4-¹³C₂]fumarate, [1-¹³C]acetylenedicarboxylic acid, starts from [1-¹³C]sodium acetate.[11]

-

Biosynthetic Methods: Microorganisms or plant systems can be cultured in media containing a ¹³C-labeled substrate (like ¹³C-glucose).[6] These organisms then naturally produce ¹³C-labeled metabolites, which can be extracted and purified.

Visualization of Pathways and Workflows

Metabolic Fate in the Citric Acid (TCA) Cycle

Fumarate is a key intermediate in the TCA cycle. Fumaric Acid-1,4-13C2 enters the cycle and is converted to malate by the enzyme fumarase. This reaction can be traced to monitor mitochondrial function and cell death, as the conversion to malate is a sensitive marker of cellular necrosis.[9]

Conversion of Fumaric Acid-1,4-13C2 to Malate-1,4-13C2.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical workflow for conducting a metabolic tracing study using Fumaric Acid-1,4-13C2.

Workflow for ¹³C-based metabolic flux analysis.

Logical Relationships in Research Applications

Fumaric Acid-1,4-13C2 serves as a foundational tool that enables various advanced research applications.

Applications derived from Fumaric Acid-1,4-13C2 methodologies.

Safety and Handling

Fumaric Acid-1,4-13C2 is classified as causing serious eye irritation.[2][12][13]

-

Handling: Avoid contact with skin and eyes.[12] Use in a well-ventilated area and avoid the formation of dust.[12][14] Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn.[14]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][13] If irritation persists, seek medical attention.[12] If inhaled, move the person to fresh air.[12]

-

Storage: Store at room temperature in a dry, well-ventilated place, away from light and moisture.[15]

References

- 1. scbt.com [scbt.com]

- 2. FuMaric Acid-1,4-13C2 | C4H4O4 | CID 12201058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. norbidar.com [norbidar.com]

- 4. Fumaric acid-1,4-13C2,2,3-d2 ≥99 atom % 13C, ≥98 atom % D, ≥98% (CP) | 100858-52-4 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Solubility and Polarization of 13C-Fumarate with Meglumine Allows for In Vivo Detection of Gluconeogenic Metabolism in Kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of hyperpolarized [1,4-13C2]malate from [1,4-13C2]fumarate is a marker of cell necrosis and treatment response in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Hyperpolarized 13C Magnetic Resonance Imaging of Fumarate Metabolism by Parahydrogen‐induced Polarization: A Proof‐of‐Concept in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uprm.edu [uprm.edu]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. isotope.com [isotope.com]

- 15. Fumaric acid (1,4-¹³Câ, 99%; 2,3-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-8473-0.1 [isotope.com]

The Power of 13C: A Technical Guide to Natural Abundance in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

The stable, non-radioactive isotope of carbon, 13C, has become an indispensable tool in unraveling the complexities of metabolic pathways.[1][2][3] Its natural abundance, though small, provides a powerful baseline for tracer studies that are crucial in academic research and pharmaceutical development. This guide delves into the core principles of utilizing the natural abundance of 13C in metabolic studies, offering a comprehensive overview of data interpretation, experimental protocols, and the visualization of key metabolic processes.

Understanding the Natural Abundance of 13C

Carbon exists predominantly as the 12C isotope, with 13C accounting for approximately 1.07% of all natural carbon.[4][5] This low natural abundance is the key to its utility in metabolic research.[6] By introducing molecules selectively enriched with 13C (tracers) into a biological system, researchers can track the fate of these molecules through various metabolic pathways. The enrichment of 13C in downstream metabolites, measured against its natural background, provides a quantitative measure of metabolic flux.[7][8]

The precise natural abundance of 13C can vary slightly between different molecules and even between different carbon atom positions within the same molecule due to kinetic isotope effects during enzymatic reactions.[9] This subtle variation, while a consideration for highly sensitive studies, also provides a unique "isotopic fingerprint" that can offer insights into the biosynthetic origin of molecules.[10]

Quantitative Data on 13C Natural Abundance

The following table summarizes the typical natural abundance of 13C in major classes of biomolecules. These values serve as a crucial reference for designing and interpreting 13C tracer experiments.

| Biomolecule Class | Typical Natural 13C Abundance (%) | Key Considerations |

| Carbohydrates | ~1.1% | The primary energy source and a common entry point for 13C tracers (e.g., [U-13C]glucose). |

| Amino Acids | ~1.1% | Their isotopic enrichment is a key readout in metabolic flux analysis, reflecting the activity of central carbon metabolism.[1] |

| Lipids | ~1.1% | The labeling patterns in fatty acids and other lipids can reveal pathways of synthesis and breakdown. |

| Nucleic Acids | ~1.1% | Ribose labeling provides insights into the pentose phosphate pathway. |

Experimental Protocols for 13C Metabolic Studies

The successful application of 13C in metabolic research hinges on robust experimental design and execution. The following protocols outline the key steps involved in a typical 13C metabolic flux analysis (13C-MFA) experiment.

Cell Culture and Isotope Labeling

-

Objective: To introduce a 13C-labeled substrate into the cellular system and allow it to reach a metabolic and isotopic steady state.

-

Protocol:

-

Culture cells in a standard growth medium to the desired confluence.

-

Replace the standard medium with a medium containing the 13C-labeled substrate of interest (e.g., [U-13C]glucose, [U-13C]glutamine). The concentration of the labeled substrate should be carefully chosen to mimic physiological conditions.

-

Incubate the cells for a sufficient period to achieve isotopic steady state. This duration varies depending on the cell type and the metabolic pathways under investigation but is often determined empirically.

-

Harvest the cells rapidly to quench metabolic activity. This is typically achieved by washing with ice-cold saline and then adding a quenching solution (e.g., cold methanol or a methanol/water mixture).

-

Metabolite Extraction

-

Objective: To efficiently extract intracellular metabolites for subsequent analysis.

-

Protocol:

-

After quenching, lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles).

-

Perform a biphasic extraction using a solvent system such as methanol/chloroform/water to separate polar metabolites (aqueous phase) from lipids (organic phase).

-

Collect the different phases and dry them under a stream of nitrogen or using a vacuum concentrator.

-

Sample Preparation for Analysis

-

Objective: To derivatize metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or prepare them for Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

GC-MS Derivatization Protocol:

-

Resuspend the dried polar metabolite extract in a derivatization agent (e.g., a mixture of methoxyamine hydrochloride in pyridine followed by N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)).

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

-

-

LC-MS and NMR Sample Preparation:

Mass Spectrometry or NMR Analysis

-

Objective: To measure the mass isotopomer distributions (MIDs) of metabolites, which reflect the incorporation of 13C.

-

GC-MS/LC-MS Protocol:

-

Inject the prepared samples into the GC-MS or LC-MS system.

-

Acquire data in full scan mode or using selected ion monitoring (SIM) to detect the different mass isotopologues of each metabolite.

-

-

NMR Protocol:

-

Acquire 1D and 2D NMR spectra (e.g., 1H, 13C, HSQC) to determine the positional enrichment of 13C within metabolites.

-

Data Analysis and Flux Calculation

-

Objective: To calculate intracellular metabolic fluxes from the measured MIDs.

-

Protocol:

-

Correct the raw mass spectrometry data for the natural abundance of 13C and other isotopes.

-

Use specialized software (e.g., Metran, INCA) to fit the corrected MIDs to a metabolic network model.

-

The software performs an iterative optimization to find the set of metabolic fluxes that best explains the experimental labeling data.

-

Visualization of Metabolic Pathways and Workflows

Understanding the flow of carbon through metabolic networks is crucial for interpreting 13C tracer data. The following diagrams, generated using Graphviz, illustrate key concepts and workflows.

Applications in Drug Development

The use of 13C stable isotope tracing is a powerful tool in the pharmaceutical industry, aiding in various stages of drug development.[2][]

-

Target Identification and Validation: By tracing the metabolic effects of a potential drug candidate, researchers can confirm its on-target activity and identify potential off-target effects.

-

Pharmacodynamics: 13C tracers can be used to monitor the metabolic response to a drug over time, providing insights into its mechanism of action and efficacy.[2]

-

Toxicity Studies: Alterations in metabolic pathways can be an early indicator of drug toxicity. 13C-MFA can help to identify these changes before they lead to overt cellular damage.

-

Personalized Medicine: By understanding how an individual's metabolism affects drug processing, 13C tracer studies can contribute to the development of personalized therapeutic strategies.[2]

References

- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. metsol.com [metsol.com]

- 3. d-nb.info [d-nb.info]

- 4. Carbon-13 - Wikipedia [en.wikipedia.org]

- 5. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. youtube.com [youtube.com]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]